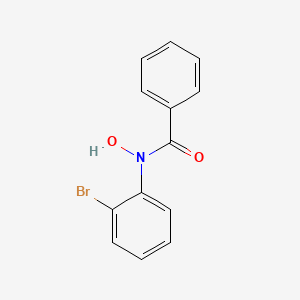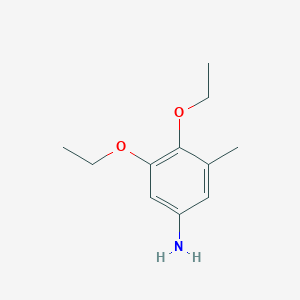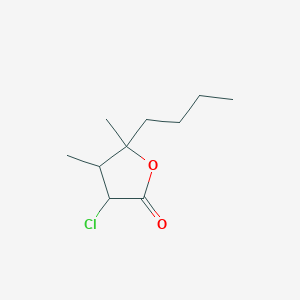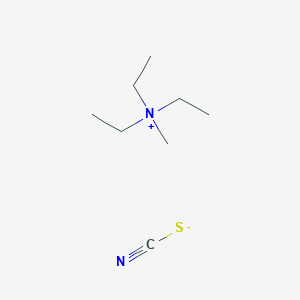![molecular formula C7H10O3 B14360868 Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol CAS No. 91982-31-9](/img/structure/B14360868.png)
Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol is a complex organic compound known for its unique structure and significant applications in various fields. This compound is characterized by its fused bicyclic ring system, which includes two oxygen atoms. Its molecular formula is C11H12O5, and it has a molecular weight of 224.21 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol involves several synthetic routes. One notable method is the stereoselective synthesis, which ensures the production of diastereomerically pure compounds. This method involves the use of intermediates such as 4-methoxy-tetrahydro-furo[3,4-b]furan-2-one .
Industrial Production Methods: Industrial production of this compound can be scaled up using the stereoselective method mentioned above. The process involves crystallization and epimerization steps to ensure the purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the oxygen atoms in the ring structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various polymers and resins due to its stability and reactivity
Mécanisme D'action
The mechanism of action of Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol can be compared with other similar compounds such as:
2-Propenoic acid, 2-methyl-, hexahydro-5-oxo-2,6-methanofuro[3,2-b]furan-3-yl ester: This compound shares a similar core structure but has different functional groups, leading to distinct chemical properties and applications.
Benzofuran derivatives: These compounds have a similar fused ring system but differ in the presence of a benzene ring, which imparts different chemical reactivity and biological activity
The uniqueness of this compound lies in its specific ring structure and the presence of oxygen atoms, which contribute to its diverse reactivity and applications.
Propriétés
| 91982-31-9 | |
Formule moléculaire |
C7H10O3 |
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
4,8-dioxatricyclo[4.2.1.03,7]nonan-2-ol |
InChI |
InChI=1S/C7H10O3/c8-5-4-1-3-2-9-7(5)6(3)10-4/h3-8H,1-2H2 |
Clé InChI |
MIMXIYXMEUDMAI-UHFFFAOYSA-N |
SMILES canonique |
C1C2COC3C2OC1C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[4-(methylsulfanyl)phenoxy]propanoate](/img/structure/B14360797.png)

![2-(Cyclohex-1-en-1-yl)-N-[2-(4-fluorophenyl)propan-2-yl]acetamide](/img/structure/B14360827.png)




![1-[1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl)propan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene](/img/structure/B14360861.png)
![4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid](/img/structure/B14360866.png)

